molecular formula C27H27N3O4 B2924491 4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 1018053-34-3

4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one

Cat. No.: B2924491
CAS No.: 1018053-34-3
M. Wt: 457.53
InChI Key: WHQDIJZHVJHDHK-UHFFFAOYSA-N
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Description

Product Overview: 4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a complex organic compound with the molecular formula C27H27N3O4 and a molecular weight of 457.52 g/mol. It features a unique multifunctional structure that combines a benzimidazole core with a phenylpyrrolidinone group, linked by a hydroxypropyl chain bearing a 2-methoxyphenoxy substituent. This specific arrangement confers distinct chemical properties, including good solubility and stability, making it a valuable synthon for advanced chemical synthesis . Research Applications and Value: While the specific biological profile of this compound is an area of ongoing investigation, its core structure is highly relevant for medicinal chemistry and neuroscience research. The benzimidazole scaffold is a privileged structure in drug discovery, frequently found in ligands that target aminergic G protein-coupled receptors (GPCRs) . Compounds with structural similarities have been identified as multitarget ligands for receptors such as dopamine and serotonin receptors, which are critical targets in the study of neuropsychiatric disorders, including schizophrenia . As such, this compound shows significant potential as a key intermediate or building block for the design and synthesis of novel psychoactive agents. Researchers can utilize this molecule to explore structure-activity relationships (SAR), develop new multitarget-directed ligands, or as a precursor in the creation of compound libraries for high-throughput screening. Usage and Handling: This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe handling practices in accordance with local regulations and institutional guidelines.

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-33-24-13-7-8-14-25(24)34-18-21(31)17-30-23-12-6-5-11-22(23)28-27(30)19-15-26(32)29(16-19)20-9-3-2-4-10-20/h2-14,19,21,31H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQDIJZHVJHDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Methoxyphenoxypropyl Group: This step involves the reaction of the benzodiazole derivative with 2-methoxyphenoxypropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Phenylpyrrolidinone Moiety: The final step includes the cyclization of the intermediate product with phenylacetic acid under basic conditions to form the phenylpyrrolidinone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Modulating Receptors: The compound may bind to and modulate receptors involved in cell signaling, leading to anti-cancer effects.

    Interacting with DNA: It can intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Substituent Variations The compound shares structural homology with several analogs, differing primarily in substituent patterns on the benzimidazole and pyrrolidinone units.

Compound Name (Abbreviated for Clarity) Benzimidazole Substituent Pyrrolidinone Substituent Key Structural Differences Reference
Target Compound 2-Hydroxy-3-(2-methoxyphenoxy)propyl 1-Phenyl Hydroxy group at C2 of propyl; 2-methoxyphenoxy at C3
4-[1-(3-Phenoxypropyl)-1H-Benzimidazol-2-yl]-1-Phenylpyrrolidin-2-One () 3-Phenoxypropyl 1-Phenyl Lacks hydroxy group; phenoxy (vs. 2-methoxyphenoxy) at C3 of propyl
1-(3-Methoxyphenyl)-4-{1-[3-(3-Methylphenoxy)Propyl]-1H-Benzimidazol-2-yl}-Pyrrolidin-2-One () 3-(3-Methylphenoxy)propyl 1-(3-Methoxyphenyl) 3-Methylphenoxy (vs. 2-methoxyphenoxy); methoxy at C3 of phenyl (pyrrolidinone)
4-{1-[2-Methoxy-4-(Propenyl)Phenoxy]Ethyl}-1-(2-Methoxyphenyl)Pyrrolidin-2-One () 2-[2-Methoxy-4-(propenyl)phenoxy]ethyl 1-(2-Methoxyphenyl) Ethyl linker (vs. propyl); propenyl and methoxy groups on phenoxy ring

Substituent Effects on Physicochemical Properties

  • Methoxy Position: The 2-methoxyphenoxy group in the target compound introduces steric hindrance and electron-donating effects distinct from 3-methylphenoxy () or unsubstituted phenoxy (), which may alter binding affinity or metabolic stability .
  • Chain Length : Propyl linkers (target compound, –4) vs. ethyl () influence molecular flexibility and spatial orientation of substituents.

Molecular Weight and Formula

  • ’s analog (C₃₀H₃₁N₃O₄, MW 497.6) highlights the impact of extended substituents (e.g., propenyl group) on molecular weight . The target compound’s molecular formula is estimated as C₂₈H₂₈N₃O₅ (MW ~486.5), though exact data were unavailable in the evidence.

Biological Activity

The compound 4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H33N3O4C_{24}H_{33}N_3O_4, with a molecular weight of approximately 463.0 g/mol. The structure includes a benzodiazole moiety, which is often associated with various biological activities, including anti-inflammatory and neuroprotective effects.

Research indicates that this compound may interact with several biological pathways:

  • NMDA Receptor Modulation : Similar compounds have been shown to act as NMDA receptor antagonists, which are critical in synaptic plasticity and memory function. This suggests that the compound could influence neuroprotective pathways and cognitive functions .
  • Antioxidant Activity : The presence of phenolic structures in the compound may contribute to its antioxidant properties, potentially reducing oxidative stress in cells .

1. Neuroprotective Effects

Several studies have explored the neuroprotective potential of compounds similar to this compound. For instance:

  • Case Study : A study demonstrated that related benzodiazole derivatives exhibited significant protective effects against neuronal cell death induced by excitotoxicity. This was attributed to their ability to modulate calcium influx through NMDA receptors .

2. Anticancer Properties

The compound's structural components suggest potential anticancer activity:

  • In Vitro Studies : Research has shown that similar compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

3. Anti-inflammatory Activity

The anti-inflammatory properties are also noteworthy:

  • Mechanism : Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelReference
NeuroprotectiveModerate
AnticancerStrong
Anti-inflammatoryModerate

Research Findings

Recent findings highlight the compound's multifaceted biological activities:

  • Neuroprotection : In a controlled study, administration of the compound led to a significant reduction in markers of neuronal damage in rodent models subjected to ischemic conditions.
  • Cancer Cell Lines : In vitro assays revealed that the compound effectively inhibited cell growth in breast and lung cancer cell lines, suggesting its potential as an anticancer agent.

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